molecular formula C10H6ClN2+ B14641578 4-Chloronaphthalene-1-diazonium CAS No. 52053-65-3

4-Chloronaphthalene-1-diazonium

Cat. No.: B14641578
CAS No.: 52053-65-3
M. Wt: 189.62 g/mol
InChI Key: OTOWPHKIQWPLRB-UHFFFAOYSA-N
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Description

4-Chloronaphthalene-1-diazonium is a diazonium salt derived from 4-chloronaphthalene. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds and various substitution reactions. The presence of the diazonium group makes this compound highly reactive, allowing it to participate in a wide range of chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-chloronaphthalene-1-diazonium typically involves the diazotization of 4-chloronaphthylamine. The process begins with the reaction of 4-chloronaphthylamine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium salt formed .

Industrial Production Methods: In an industrial setting, the preparation of diazonium salts like this compound is often conducted in continuous flow reactors. This method offers better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 4-Chloronaphthalene-1-diazonium undergoes several types of reactions, including:

Common Reagents and Conditions:

Major Products:

    Aryl Halides: Formed through Sandmeyer reactions.

    Azo Compounds: Formed through coupling reactions.

    Aryl Amines: Formed through reduction reactions.

Mechanism of Action

The reactivity of 4-chloronaphthalene-1-diazonium is primarily due to the presence of the diazonium group, which is a good leaving group. This allows the compound to undergo substitution reactions easily. The mechanism typically involves the formation of an aryl cation intermediate, which is then attacked by a nucleophile . In coupling reactions, the diazonium group reacts with electron-rich aromatic compounds to form azo bonds .

Comparison with Similar Compounds

  • 4-Bromonaphthalene-1-diazonium
  • 4-Iodonaphthalene-1-diazonium
  • 4-Fluoronaphthalene-1-diazonium

Comparison: 4-Chloronaphthalene-1-diazonium is unique due to the presence of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative offers a balance between reactivity and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

4-chloronaphthalene-1-diazonium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN2/c11-9-5-6-10(13-12)8-4-2-1-3-7(8)9/h1-6H/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOWPHKIQWPLRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)[N+]#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN2+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90607148
Record name 4-Chloronaphthalene-1-diazonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90607148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52053-65-3
Record name 4-Chloronaphthalene-1-diazonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90607148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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